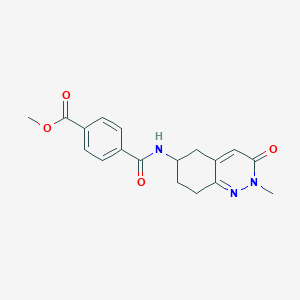
Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate derivatives have shown promise in the field of antibacterial research. For instance, derivatives such as those synthesized from 4-methyl-6-nitro-8-(pyridin-2-yl)-2-oxo-2H-chromen-7-yl benzoates have been evaluated for antibacterial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. These studies reveal the potential of such compounds in developing new antibacterial agents, particularly against strains resistant to existing antibiotics (El-Haggar et al., 2015).
Antifungal Activity
Further extending their antimicrobial potential, certain this compound derivatives have been synthesized and tested for their antifungal properties. These compounds have demonstrated significant activity against various fungal strains, offering a new avenue for the treatment of fungal infections. The synthesis and evaluation of these derivatives underscore their potential as effective antifungal agents, contributing to the development of new treatments for fungal diseases (Murthy et al., 2011).
Chemical Structure and Molecular Interactions
The chemical structure and molecular interactions of such compounds have been a subject of study to understand their pharmacological potential better. Investigations into their crystal structure and hydrogen bonding patterns offer insights into how these molecules interact at the atomic level, influencing their physical properties and reactivity. Studies in this area help in designing molecules with enhanced efficacy and stability, guiding the development of drugs with improved pharmacokinetic and pharmacodynamic profiles (Johnstone et al., 2010).
Photoluminescent Properties
Some derivatives exhibit unique photoluminescent properties, making them candidates for applications in materials science, particularly in creating luminescent materials. Research in this area focuses on synthesizing compounds that can be used in various technologies, including organic light-emitting diodes (OLEDs) and other photoluminescent devices, highlighting the versatility of these compounds beyond their biological activity (Han et al., 2010).
Propriétés
IUPAC Name |
methyl 4-[(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-21-16(22)10-13-9-14(7-8-15(13)20-21)19-17(23)11-3-5-12(6-4-11)18(24)25-2/h3-6,10,14H,7-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSBHDTWMLANBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide](/img/structure/B2807636.png)
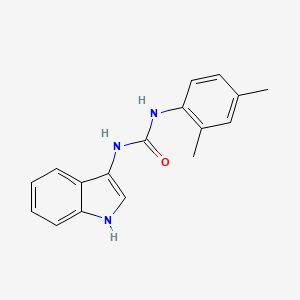
![3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate](/img/structure/B2807638.png)

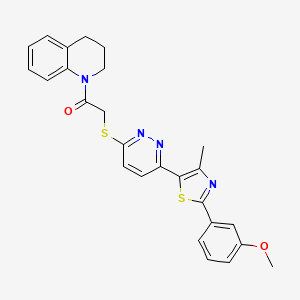

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2807644.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807645.png)
![Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2807646.png)
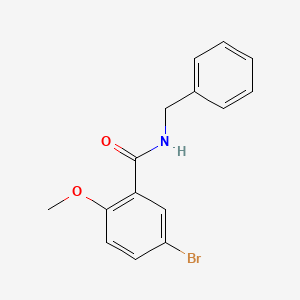
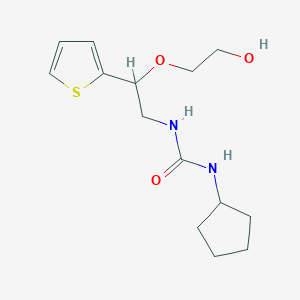
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2807653.png)
![2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2807654.png)
![2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2807656.png)
